Cas no 2580099-92-7 (rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate)

rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2580099-92-7

- EN300-27729449

- rac-methyl (1R,5R,6S)-3-azabicyclo[3.2.0]heptane-6-carboxylate

- rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate

-

- インチ: 1S/C8H13NO2/c1-11-8(10)6-2-5-3-9-4-7(5)6/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m1/s1

- InChIKey: JVTRXYCOSJBOQK-QYNIQEEDSA-N

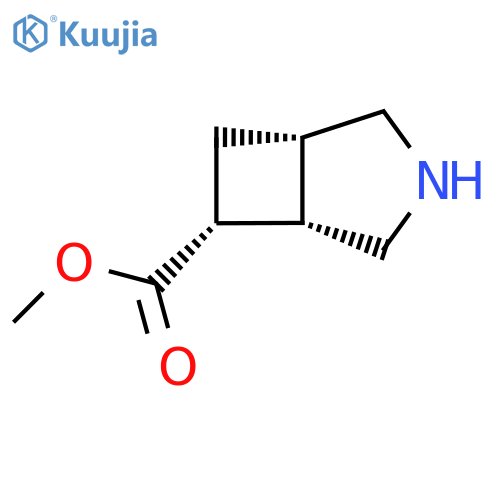

- ほほえんだ: O(C)C([C@@H]1C[C@@H]2CNC[C@@H]21)=O

計算された属性

- せいみつぶんしりょう: 155.094628657g/mol

- どういたいしつりょう: 155.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27729449-10.0g |

rac-methyl (1R,5R,6S)-3-azabicyclo[3.2.0]heptane-6-carboxylate |

2580099-92-7 | 95.0% | 10.0g |

$3929.0 | 2025-03-19 | |

| Enamine | EN300-27729449-1.0g |

rac-methyl (1R,5R,6S)-3-azabicyclo[3.2.0]heptane-6-carboxylate |

2580099-92-7 | 95.0% | 1.0g |

$914.0 | 2025-03-19 | |

| Enamine | EN300-27729449-2.5g |

rac-methyl (1R,5R,6S)-3-azabicyclo[3.2.0]heptane-6-carboxylate |

2580099-92-7 | 95.0% | 2.5g |

$1791.0 | 2025-03-19 | |

| Enamine | EN300-27729449-0.25g |

rac-methyl (1R,5R,6S)-3-azabicyclo[3.2.0]heptane-6-carboxylate |

2580099-92-7 | 95.0% | 0.25g |

$840.0 | 2025-03-19 | |

| Enamine | EN300-27729449-10g |

rac-methyl (1R,5R,6S)-3-azabicyclo[3.2.0]heptane-6-carboxylate |

2580099-92-7 | 10g |

$3929.0 | 2023-09-10 | ||

| Enamine | EN300-27729449-1g |

rac-methyl (1R,5R,6S)-3-azabicyclo[3.2.0]heptane-6-carboxylate |

2580099-92-7 | 1g |

$914.0 | 2023-09-10 | ||

| Enamine | EN300-27729449-0.1g |

rac-methyl (1R,5R,6S)-3-azabicyclo[3.2.0]heptane-6-carboxylate |

2580099-92-7 | 95.0% | 0.1g |

$804.0 | 2025-03-19 | |

| Enamine | EN300-27729449-0.5g |

rac-methyl (1R,5R,6S)-3-azabicyclo[3.2.0]heptane-6-carboxylate |

2580099-92-7 | 95.0% | 0.5g |

$877.0 | 2025-03-19 | |

| Enamine | EN300-27729449-0.05g |

rac-methyl (1R,5R,6S)-3-azabicyclo[3.2.0]heptane-6-carboxylate |

2580099-92-7 | 95.0% | 0.05g |

$768.0 | 2025-03-19 | |

| Enamine | EN300-27729449-5.0g |

rac-methyl (1R,5R,6S)-3-azabicyclo[3.2.0]heptane-6-carboxylate |

2580099-92-7 | 95.0% | 5.0g |

$2650.0 | 2025-03-19 |

rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate 関連文献

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylateに関する追加情報

Professional Introduction to Rac-Methyl (1R,5R,6S)-3-Azabicyclo[3.2.0]heptane-6-Carboxylate (CAS No. 2580099-92-7)

Rac-Methyl (1R,5R,6S)-3-Azabicyclo[3.2.0]heptane-6-Carboxylate, a compound with the CAS number 2580099-92-7, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their unique structural and functional properties, making it a subject of intense research interest in recent years.

The molecular structure of Rac-Methyl (1R,5R,6S)-3-Azabicyclo[3.2.0]heptane-6-Carboxylate is characterized by a bicyclic framework consisting of three rings: a seven-membered azabicyclic core and two additional cycloalkane rings. This intricate arrangement contributes to its distinct stereochemistry, which is critical for its biological activity. The specific configuration at the 1R, 5R, and 6S positions is a key feature that influences its interactions with biological targets.

In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways with high specificity and efficacy. The bicyclic structure of Rac-Methyl (1R,5R,6S)-3-Azabicyclo[3.2.0]heptane-6-Carboxylate offers several advantages over traditional linear or planar molecules. These advantages include improved solubility, better cell permeability, and enhanced binding affinity to target proteins.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Preliminary studies have suggested that it may interact with neurotransmitter receptors and ion channels in a manner that could alleviate symptoms associated with conditions such as epilepsy and chronic pain. The precise stereochemistry of the molecule allows for selective binding to these targets while minimizing off-target effects.

The carboxylate group at the 6-position of the molecule plays a crucial role in its pharmacological activity. This functional group not only contributes to the overall charge distribution but also facilitates interactions with polar regions of biological targets. The presence of this group has been shown to enhance the compound's ability to cross the blood-brain barrier, which is essential for treating central nervous system disorders.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. By leveraging techniques such as molecular docking and quantum mechanical calculations, scientists have been able to identify promising candidates for further investigation. In this context, Rac-Methyl (1R,5R,6S)-3-Azabicyclo[3.2.0]heptane-6-Carboxylate has emerged as a lead compound worthy of further exploration.

The synthesis of this compound presents unique challenges due to its complex stereochemistry. However, recent innovations in synthetic methodology have made it possible to produce high-purity samples on a scalable basis. These advancements have opened up new avenues for drug discovery and development.

One particularly interesting application area for this compound is in the field of enzyme inhibition. Enzymes are critical targets for many therapeutic agents, and modulating their activity can lead to significant therapeutic benefits. Studies have shown that Rac-Methyl (1R,5R,6S)-3-Azabicyclo[3.2.0]heptane-6-Carboxylate can interact with specific enzymes by binding to their active sites and altering their catalytic activity.

The potential therapeutic applications of this compound extend beyond neurological disorders and enzyme inhibition. Research is ongoing into its effects on other biological systems, including immune modulation and anti-inflammatory responses. These studies are part of a broader effort to develop novel therapeutics that can address multiple disease states simultaneously.

The development of new drug candidates is a complex process that involves multiple stages of research and testing. From initial discovery to clinical trials, each step is critical for ensuring that the final product is safe and effective. Rac-Methyl (1R,5R,6S)-3-Azabicyclo[3.2.0]heptane-6-Carboxylate represents an early but promising candidate in this journey.

In conclusion, Rac-Methyl (1R,5R,6S)-3-Azabicyclo[3.2.0]heptane-6-Carboxylate (CAS No. 2580099-92-7) is a remarkable compound with significant potential in pharmaceutical applications. Its unique structural features and stereochemistry make it an attractive candidate for further research and development in various therapeutic areas.

2580099-92-7 (rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate) 関連製品

- 94856-39-0(2-chloro-6,7-dimethylquinoline-3-carbaldehyde)

- 27827-83-4(2,2,2-trifluoroethyl 2-cyanoacetate)

- 1342010-48-3(3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers)

- 182249-69-0(3,4-seco-Olean-12-en-4-ol-3,28-dioic acid)

- 2248292-88-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,8-naphthyridine-4-carboxylate)

- 442567-71-7(1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine)

- 1448027-19-7(5-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}thiophene-2-sulfonamide)

- 65340-71-8(8-Bromo-4-chloroquinoline)

- 68850-07-7(1,2-Bis(1-hydroxyethyl)benzene)

- 2375260-22-1(Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride)